![molecular formula C7H14N2 B2941678 3-[Methyl(propan-2-yl)amino]propanenitrile CAS No. 89940-73-8](/img/structure/B2941678.png)
3-[Methyl(propan-2-yl)amino]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[Methyl(propan-2-yl)amino]propanenitrile” is a chemical compound with the IUPAC name 2-(isopropylamino)-2-methylpropanenitrile . It has a molecular weight of 126.2 . The compound is typically in liquid form .
Molecular Structure Analysis
The molecular structure of “3-[Methyl(propan-2-yl)amino]propanenitrile” consists of a propanenitrile backbone with a methyl(isopropyl)amino group attached . The InChI code for this compound is 1S/C7H14N2/c1-6(2)9-7(3,4)5-8/h6,9H,1-4H3 .Physical And Chemical Properties Analysis
“3-[Methyl(propan-2-yl)amino]propanenitrile” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Flavor Compounds in Foods
Branched aldehydes, including compounds structurally related to 3-[Methyl(propan-2-yl)amino]propanenitrile, play a critical role in the flavor profile of many food products. The production and degradation pathways of these aldehydes from amino acids are crucial for controlling the formation of desired levels of flavor compounds in both fermented and non-fermented foods. This knowledge aids in enhancing food flavors through metabolic conversions and understanding microbial and food composition influences on flavor development (Smit, Engels, & Smit, 2009).
Biologically Produced Chemicals
The review on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol highlights their significant applications in various industries. These diols, derived from renewable sources, underscore the importance of efficient separation technologies to reduce costs and enhance competitiveness in the market. Innovations in recovery and purification processes are essential for sustainable production (Xiu & Zeng, 2008).
Nitrogenous Disinfection By-products
Research into nitrogenous disinfection by-products (N-DBPs) in drinking water addresses the health concerns associated with these compounds. Understanding the formation yields and environmental occurrences of N-DBPs is vital for developing strategies to mitigate their presence in water supplies. This area of study is particularly relevant for ensuring safe drinking water quality and public health (Bond, Templeton, & Graham, 2012).
Glycerol Hydrogenolysis to 1,3-Propanediol
The catalytic conversion of glycerol to 1,3-propanediol (1,3-PDO) presents a sustainable method for producing this valuable chemical, used in various applications from foods to bioplastics. Research focuses on optimizing catalysts and process parameters to improve yield, purity, and cost-effectiveness. This approach highlights the potential of utilizing biomass for chemical production, reducing reliance on fossil fuels (Da Silva Ruy et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
3-[methyl(propan-2-yl)amino]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-7(2)9(3)6-4-5-8/h7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRXOQGSWRYLJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl(propan-2-yl)amino]propanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

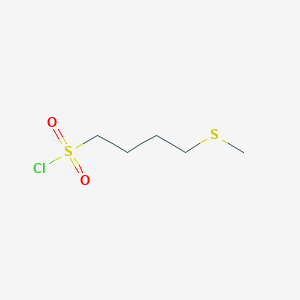
![4-butyryl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2941597.png)
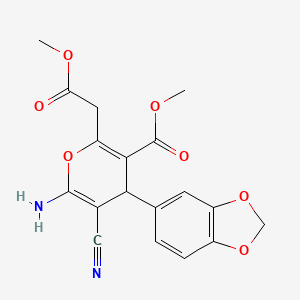
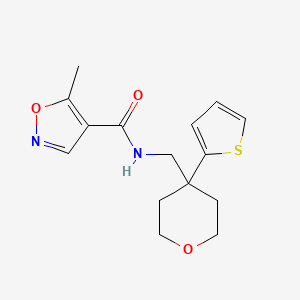
![2-Chloro-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2941604.png)
![1-(4-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2941605.png)
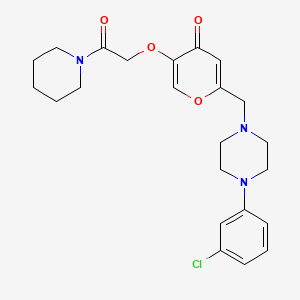
![N-(4-butylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2941610.png)
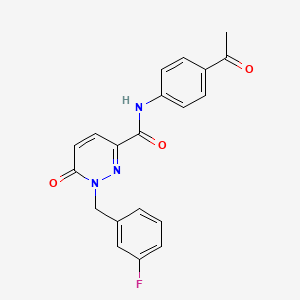
![1-(Azepan-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2941613.png)
![Methyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2941614.png)
![tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate](/img/structure/B2941615.png)
![N-benzyl-6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinamine](/img/structure/B2941616.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea](/img/structure/B2941618.png)